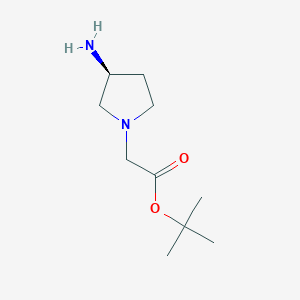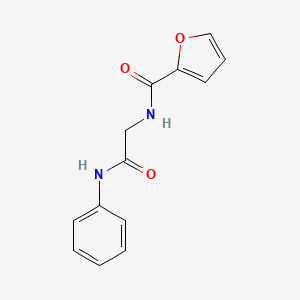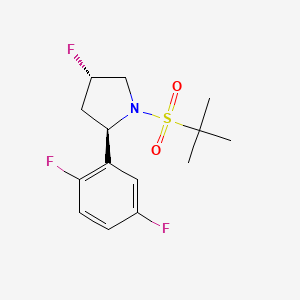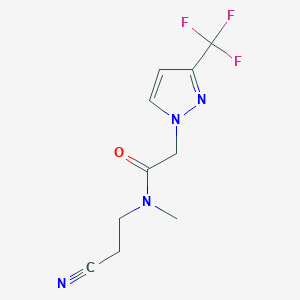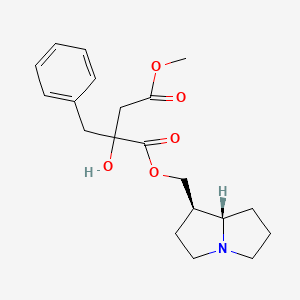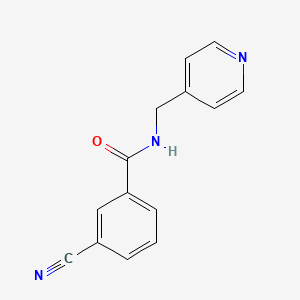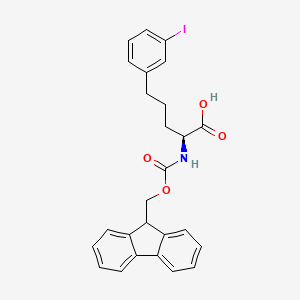![molecular formula C8H16N2 B14904173 (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-2-azabicyclo[211]hexan-3-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine typically involves the construction of the bicyclic framework followed by functionalization. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
科学研究应用
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
相似化合物的比较
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
2-Azabicyclo[3.2.1]octanes: These compounds have a larger bicyclic framework and are used in drug discovery.
3-Azabicyclo[3.1.0]hexanes: These compounds are conformationally constrained and have diverse biological activities.
Uniqueness
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its compact and rigid framework allows for precise interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
(2-ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine |
InChI |
InChI=1S/C8H16N2/c1-2-10-7-3-6(4-7)8(10)5-9/h6-8H,2-5,9H2,1H3 |
InChI 键 |
JGZPQTXIRQOBFJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2CC(C2)C1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



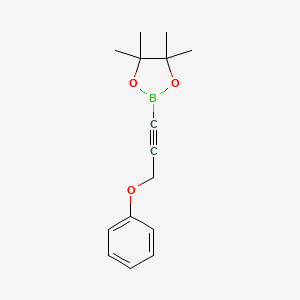

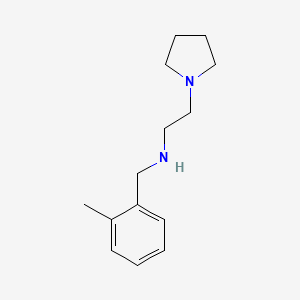
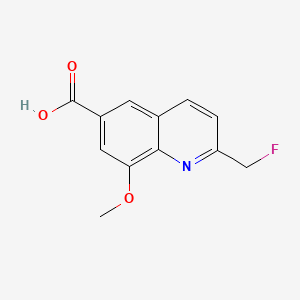
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
